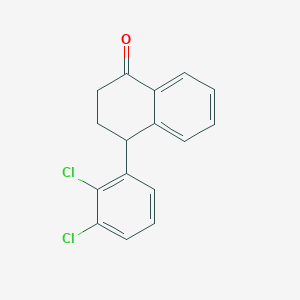
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C16H12Cl2O and its molecular weight is 291.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various targets such as cdk2 inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets and induce changes that lead to its biological effects .
Biochemical Pathways
Compounds with similar structures have been found to inhibit multiple targets of sars cov-2 .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Compounds with similar structures have shown potential to inhibit cell growth .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .
Biologische Aktivität
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, with the molecular formula C16H12Cl2O, is a compound of significant interest in medicinal chemistry due to its structural similarity to various pharmacologically active agents. This compound serves as an intermediate in the synthesis of sertraline, a widely used antidepressant. The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its mechanisms of action.
- Molecular Weight : 291.17 g/mol
- IUPAC Name : 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
- CAS Number : 152448-80-1
- SMILES Notation : Clc1ccc(cc1Cl)C2CCC(=O)c3ccccc23
Synthesis
The synthesis of this compound typically involves the reaction of 1-naphthol with 1,2-dichlorobenzene in the presence of anhydrous aluminum chloride as a catalyst. The process results in a yield of approximately 73.4% after purification through crystallization .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be within the range of 28.8 to 124.6 µM .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cancer proliferation. Molecular docking studies suggest that this compound interacts with various protein kinases that are crucial for cancer cell survival and proliferation . Notably, it has shown affinity for kinases like EGFR and MEK1, which are often overexpressed in certain cancers.
Table 2: Binding Affinities to Protein Kinases
Study on Antiproliferative Effects
In a recent study published in MDPI, researchers synthesized novel derivatives based on the structure of this compound and evaluated their antiproliferative activity. The study found that modifications to the phenylene core significantly enhanced the cytotoxicity against MCF-7 and HT-29 cells compared to earlier analogs .
Sertraline Synthesis and Implications
As an intermediate in the synthesis of sertraline hydrochloride, this compound plays an indirect role in treating depression and anxiety disorders by inhibiting synaptosomal serotonin uptake . The biological relevance of this pathway underscores its importance beyond just anticancer properties.
Eigenschaften
IUPAC Name |
4-(2,3-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-3-6-13(16(14)18)11-8-9-15(19)12-5-2-1-4-10(11)12/h1-7,11H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSGFYNUBMDREY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569149 |
Source


|
| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152448-80-1 |
Source


|
| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














